molecular formula C15H18N2O2S B2910652 1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea CAS No. 2210137-22-5

1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea

Cat. No.: B2910652
CAS No.: 2210137-22-5
M. Wt: 290.38
InChI Key: SOESIHKOMNLITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea (CAS 2210137-22-5) is a synthetic organic compound with a molecular formula of C15H18N2O2S and a molecular weight of 290.38 g/mol . This urea derivative features a hydroxy-substituted phenylpropyl chain and a thiophen-3-yl group, a structure often investigated in medicinal chemistry for its potential as a kinase inhibitor or immunomodulator . The presence of the urea backbone and the thiophene moiety suggests potential for diverse biological activities, often modulated by the electronic and steric effects of the substituents . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex molecules, or as a standard in analytical studies. For laboratory research use only. Strictly not for human or veterinary use.

Properties

IUPAC Name

1-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-15(19,9-12-7-8-20-10-12)11-16-14(18)17-13-5-3-2-4-6-13/h2-8,10,19H,9,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOESIHKOMNLITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea typically involves the reaction of 2-hydroxy-2-methyl-3-(thiophen-3-yl)propylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Hydroxy-2-methyl-3-(thiophen-3-yl)propylamine+Phenyl isocyanate1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea\text{2-Hydroxy-2-methyl-3-(thiophen-3-yl)propylamine} + \text{Phenyl isocyanate} \rightarrow \text{1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea} 2-Hydroxy-2-methyl-3-(thiophen-3-yl)propylamine+Phenyl isocyanate→1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and ethanol.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Thiophene vs. Methoxy Substituents

  • This may improve membrane permeability compared to the methoxy analog .

Cyclohexyl vs. Propyl Chains

  • Siduron’s 2-methylcyclohexyl substituent provides rigidity and steric bulk, favoring herbicidal activity by disrupting plant cellulose synthesis. In contrast, the flexible propyl chain in the target compound may allow broader conformational adaptability .

Halogenated Derivatives

  • The trifluoromethyl and chlorophenyl groups in ’s compound enhance metabolic stability and electron-withdrawing effects, making it more resistant to enzymatic degradation than non-halogenated analogs .

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